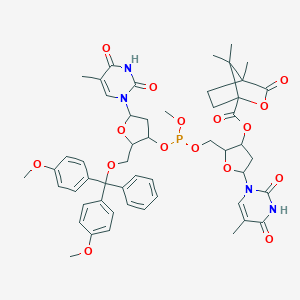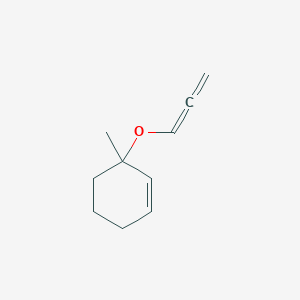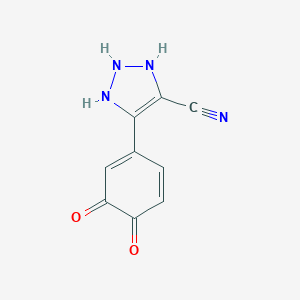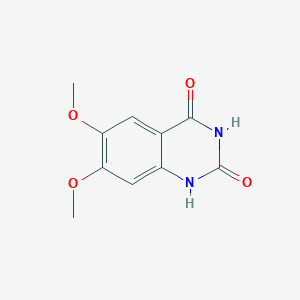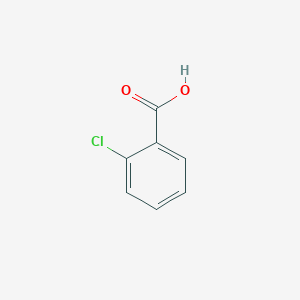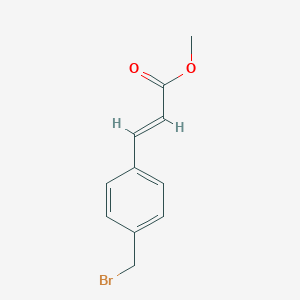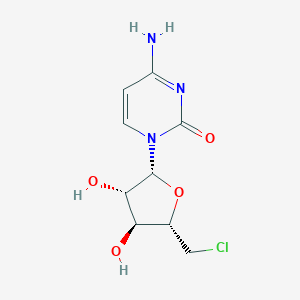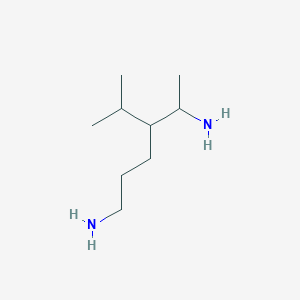
4-Isopropyl-1,5-hexanediamine
Descripción general
Descripción
4-Isopropyl-1,5-hexanediamine, also known as IPH, is a chemical compound that has gained significant attention in scientific research. IPH is a diamine derivative that is structurally similar to other diamines such as 1,6-hexanediamine and 1,5-pentanediamine. IPH has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-1,5-hexanediamine is not fully understood, but it is believed to act as a nucleophilic catalyst in various reactions. 4-Isopropyl-1,5-hexanediamine has been shown to increase the rate of reaction between isocyanates and amines, which is a key step in the synthesis of polyurethane foams and coatings.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Isopropyl-1,5-hexanediamine. However, it has been reported that 4-Isopropyl-1,5-hexanediamine is a mild irritant to the skin and eyes, and may cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Isopropyl-1,5-hexanediamine has several advantages for use in lab experiments, including its ability to act as a nucleophilic catalyst and its compatibility with various polymer systems. However, 4-Isopropyl-1,5-hexanediamine has limitations such as its potential toxicity and the need for careful handling during synthesis and use.
Direcciones Futuras
There are several future directions for research involving 4-Isopropyl-1,5-hexanediamine. One potential area of research is the development of new 4-Isopropyl-1,5-hexanediamine-based catalysts for use in the synthesis of polyurethane foams and coatings. Another area of research is the synthesis of novel polymers using 4-Isopropyl-1,5-hexanediamine as a crosslinker, with a focus on enhancing their mechanical and thermal properties. Additionally, the potential toxicity of 4-Isopropyl-1,5-hexanediamine warrants further investigation to ensure safe handling and use in scientific research.
In conclusion, 4-Isopropyl-1,5-hexanediamine is a chemical compound that has shown promising applications in scientific research, particularly in the synthesis of polyurethane foams and coatings. Its mechanism of action and potential toxicity require further investigation, but there are several future directions for research involving 4-Isopropyl-1,5-hexanediamine.
Aplicaciones Científicas De Investigación
4-Isopropyl-1,5-hexanediamine has been used in various scientific research applications, including the synthesis of polyurethane foams and coatings. 4-Isopropyl-1,5-hexanediamine has also been used as a curing agent for epoxy resins and as a crosslinker for polyurethane elastomers. Additionally, 4-Isopropyl-1,5-hexanediamine has been used in the synthesis of novel polymers with enhanced mechanical and thermal properties.
Propiedades
Número CAS |
149963-21-3 |
|---|---|
Nombre del producto |
4-Isopropyl-1,5-hexanediamine |
Fórmula molecular |
C9H22N2 |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
4-propan-2-ylhexane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3 |
Clave InChI |
GRGWIWJTYBPVSJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN)C(C)N |
SMILES canónico |
CC(C)C(CCCN)C(C)N |
Sinónimos |
1,5-Hexanediamine, 4-(1-methylethyl)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

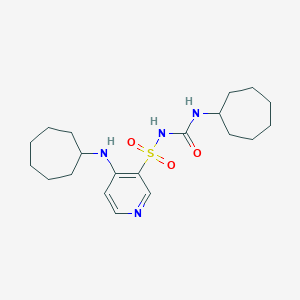
![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)

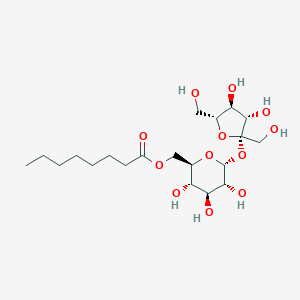

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)
